N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide
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Overview
Description
N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-3,5-DINITROBENZAMIDE is a complex organic compound that features a combination of oxazole and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-3,5-DINITROBENZAMIDE typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclodehydration step and automated systems for the coupling reactions to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-3,5-DINITROBENZAMIDE can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Hydrogen gas with palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-3,5-DINITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to the presence of the oxazole and nitrobenzamide moieties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in studies to understand the interaction of sulfonamides with biological targets, providing insights into enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-3,5-DINITROBENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.
DNA Interaction: The nitrobenzamide moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells.
Protein Binding: The compound can bind to proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group but different substituents.
Oxaprozin: A nonsteroidal anti-inflammatory drug containing an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole moiety.
Uniqueness
N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}-3,5-DINITROBENZAMIDE is unique due to its combination of oxazole, sulfonamide, and nitrobenzamide groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H13N5O8S |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H13N5O8S/c1-10-6-16(19-30-10)20-31(28,29)15-4-2-12(3-5-15)18-17(23)11-7-13(21(24)25)9-14(8-11)22(26)27/h2-9H,1H3,(H,18,23)(H,19,20) |
InChI Key |
SREVVUWMJGFHBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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